molecular formula C27H24N4O3 B2877345 1-benzyl-N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900262-86-4

1-benzyl-N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2877345
CAS RN: 900262-86-4
M. Wt: 452.514
InChI Key: DWEKJRAYAUORDV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that belongs to the class of compounds known as pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines. These are polycyclic aromatic compounds containing a pyrrolo[2,3-d]pyrimidine fused to a pyridine ring. Pyrrolopyrimidines are part of a broader class of compounds, the polycyclic aromatic compounds, which are known for their stability and wide range of reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolopyrimidine core, the introduction of the benzyl and methoxy-methylphenyl groups, and the formation of the carboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolopyrimidine core, with a benzyl group attached at one position, a methoxy-methylphenyl group at another, and a carboxamide group at a third. The presence of these different functional groups gives the molecule a range of chemical properties, and would likely influence its reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the different functional groups present in the molecule. For example, the benzyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The carboxamide group could participate in reactions typical of amides, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces present in the compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound under study is closely related to various synthesized heterocyclic compounds with potential biological activities. For instance, similar compounds such as 2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters show promising anti-inflammatory activity. These compounds are characterized by their structural and elemental composition, providing insights into their chemical properties and potential applications in medicinal chemistry (Tozkoparan, Ertan, Krebs, Läge, Kelicen, & Demirdamar, 1998).

Potential Biological Activities

  • Similar synthesized compounds exhibit a wide range of biological activities. For example, certain dihydropyrimidine derivatives have shown anti-hypertensive activity. This suggests that compounds with a similar structure, like the one , could also exhibit similar biological properties (Rana, Kaur, & Kumar, 2004).
  • Another study on 1,4-dihydropyrimidines indicated their potential in treating ulcers, which could imply a broader therapeutic application for compounds of this class (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).

Synthesis Techniques

  • The synthesis of such compounds often involves complex chemical reactions. For example, the formation of pyrrolo[3,2-d]pyrimidine derivatives from corresponding dimethyluracils showcases the intricate synthetic pathways that might be involved in producing the compound of interest (Majumdar, Das, & Jana, 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

6-benzyl-N-(2-methoxy-5-methylphenyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3/c1-17-9-11-23(34-3)21(13-17)28-26(32)22-14-20-25(30(22)16-19-7-5-4-6-8-19)29-24-12-10-18(2)15-31(24)27(20)33/h4-15H,16H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEKJRAYAUORDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC(=CN5C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

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